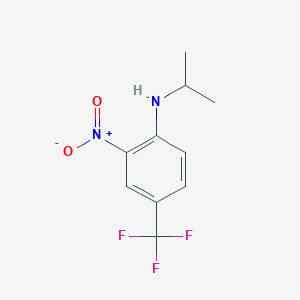

N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline

Description

Properties

IUPAC Name |

2-nitro-N-propan-2-yl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2/c1-6(2)14-8-4-3-7(10(11,12)13)5-9(8)15(16)17/h3-6,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUROZHKSHLAXMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379456 | |

| Record name | N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-90-4 | |

| Record name | N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175277-90-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The chlorine atom at the para position of 4-chloro-3-nitrobenzotrifluoride is displaced by isopropylamine under elevated temperatures (100–120°C) in the presence of a copper(I) or copper(II) catalyst. The nitro group at the meta position activates the ring for substitution, while the trifluoromethyl group stabilizes the transition state through electron-withdrawing effects.

Optimized Parameters :

Yield and By-Product Analysis

Pilot-scale trials report yields of 70–85%, with the primary by-product being bis-isopropylaminated derivatives (<5%). The use of copper catalysts suppresses dehalogenation, a common side reaction in uncatalyzed NAS. Post-reaction, the ammoniacal mother liquor is partially recycled (up to 66%) after dilution with water, reducing waste and improving cost efficiency.

Table 1: Optimization of NAS Parameters

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature (°C) | 80–150 | 110 | +25% |

| Cu Catalyst Loading | 0–15 mol% | 10 mol% | +18% |

| Amine Excess | 200–1000 mol% | 500 mol% | +12% |

Nitration of N-Isopropyl-4-Trifluoromethyl-Aniline

An alternative route involves nitrating N-isopropyl-4-trifluoromethyl-aniline. This method requires careful protection of the amino group to prevent oxidation during nitration.

Protection and Nitration Strategy

The amino group is acetylated using acetic anhydride, forming the acetanilide derivative. Nitration with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces the nitro group at the ortho position relative to the trifluoromethyl group. Subsequent deprotection with ethanolic potassium hydroxide restores the free amine.

Critical Challenges :

-

Regioselectivity : The acetyl group directs nitration to the ortho position (72% selectivity).

-

By-Products : Over-nitration (<8%) and ring sulfonation (<3%) occur under aggressive conditions.

Comparative Efficiency

Benchmark studies show a 55–65% overall yield across protection, nitration, and deprotection steps. The method is less efficient than NAS but valuable for laboratories lacking specialized pressure equipment.

Reductive Amination of 2-Nitro-4-Trifluoromethyl-Benzaldehyde

A speculative but mechanistically intriguing approach involves reductive amination of 2-nitro-4-trifluoromethyl-benzaldehyde with isopropylamine. The aldehyde intermediate is condensed with isopropylamine to form an imine, which is reduced using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas over palladium.

Feasibility and Limitations

While this method avoids harsh nitration conditions, the synthesis of the aldehyde precursor remains non-trivial. Preliminary data suggest moderate yields (40–50%) due to competing imine hydrolysis and over-reduction of the nitro group.

Industrial-Scale Considerations

Scientific Research Applications

N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique electronic and steric properties.

Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with improved efficacy and safety profiles.

Biological Studies: The compound is used in studies investigating the effects of nitro and trifluoromethyl groups on biological activity and molecular interactions

Mechanism of Action

The mechanism of action of N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline depends on its specific applicationThe nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Structural Similarities and Differences

Key analogs of N-isopropyl-2-nitro-4-(trifluoromethyl)aniline include:

| Compound Name (CAS) | Substituents (Position) | Molecular Weight (g/mol) | Similarity Score | Key Applications |

|---|---|---|---|---|

| N-Ethyl-2-nitro-4-(trifluoromethyl)aniline (30377-62-9) | Ethyl (N), CF₃ (4), NO₂ (2) | 264.17 | 0.94 | Intermediate in dye synthesis |

| N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline (40700-38-7) | Dimethyl (N), CF₃ (4), NO₂ (2) | 264.18 | 0.98 | Polymer stabilizers |

| N-Benzyl-2-nitro-4-(trifluoromethyl)aniline (68502-41-0) | Benzyl (N), CF₃ (4), NO₂ (2) | 296.25 | 0.91 | Pharmaceutical intermediates |

| N-Methyl-2-nitro-4-(trifluoromethyl)aniline (20200-22-0) | Methyl (N), CF₃ (4), NO₂ (2) | 250.15 | N/A | Agrochemical precursors |

Key Observations :

- Molecular Weight : Bulkier substituents (e.g., benzyl) increase molecular weight and lipophilicity (logP = 4.82 for benzyl vs. 3.5 for isopropyl), influencing solubility and bioavailability .

- Similarity Scores : High similarity (0.98) between the dimethyl and target compounds suggests near-identical electronic profiles but divergent steric effects .

Physicochemical Properties

- Thermal Stability : The trifluoromethyl group enhances thermal stability, making analogs like 4-penylacetylene-3-trifluoromethyl-aniline (from ) valuable in heat-resistant polyimide resins. Isopropyl variants may offer intermediate flexibility compared to rigid benzyl derivatives .

- Reactivity: Nitro groups at the 2-position direct electrophilic substitution to the 5-position, while trifluoromethyl groups deactivate the ring, moderating reactivity compared to non-fluorinated analogs .

Biological Activity

N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Isopropyl Group : Enhances lipophilicity and potentially affects pharmacokinetics.

- Nitro Group : Known to undergo reduction to form reactive intermediates, which can interact with cellular components.

- Trifluoromethyl Group : Increases metabolic stability and lipophilicity, facilitating cell membrane penetration.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The nitro group can be reduced to an amino group, leading to the formation of reactive species that may affect enzyme activity or receptor binding. The trifluoromethyl group contributes to the compound's ability to penetrate cell membranes and enhances its overall reactivity .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the trifluoromethyl group demonstrate high activity against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.070 to 8.95 μM .

| Compound | MIC Against Staphylococcus aureus (μM) |

|---|---|

| This compound | 0.070 - 8.95 |

| Other related diamides | 4.66 - 35.8 |

Anticancer Activity

This compound has also been investigated for its anticancer properties. It has shown potential against various cancer cell lines, with IC50 values indicating effective cytotoxicity. For example, in studies involving human monocytic leukemia cells (THP-1), IC50 values ranged from 1.4 to >10 µM depending on the structural modifications made to the compound .

| Cell Line | IC50 (μM) |

|---|---|

| THP-1 (human monocytic leukemia) | 1.4 - >10 |

| K562 (chronic myeloid leukemia) | 3 - 6 |

| MCF-7 (breast carcinoma) | 3 - 6 |

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications in the isopropyl chain and the presence of lipophilic groups have been shown to enhance antimicrobial and anticancer activities. The optimal balance between hydrophilicity and lipophilicity is crucial for achieving desired biological effects .

Case Studies

- Antimicrobial Efficacy : A study focused on the synthesis and biological evaluation of several compounds derived from this compound demonstrated significant antimicrobial activity against resistant strains of bacteria, supporting its potential application in antibiotic development .

- Cytotoxicity in Cancer Research : Another investigation revealed that derivatives of this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted therapeutic agent .

Q & A

Basic: What are the established synthesis routes for N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves a multi-step process starting with halogenated precursors. For example, nitration of 4-chloro-3-(trifluoromethyl)aniline under controlled temperatures (0–5°C) with HNO₃/H₂SO₄ introduces the nitro group. Subsequent nucleophilic substitution with isopropylamine in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (DMF or DMSO) yields the target compound . Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of isopropylamine) and reaction time (12–24 hours). Post-synthesis purification via high-performance liquid chromatography (HPLC) with acetonitrile/water gradients ensures >95% purity .

Basic: How is structural characterization of this compound performed?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assigns protons and carbons, e.g., the isopropyl group shows a doublet (δ 1.2–1.4 ppm) and septet (δ 3.5–4.0 ppm) .

- FTIR : Confirms functional groups (e.g., NO₂ asymmetric stretch at 1520 cm⁻¹, CF₃ bend at 1120 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 263.08) .

- X-ray Crystallography : Resolves spatial arrangement of substituents, though crystallization challenges (due to CF₃ hydrophobicity) may require slow evaporation in hexane/ethyl acetate .

Advanced: How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

The CF₃ group reduces electron density on the aromatic ring, directing electrophilic substitution to the para position relative to the nitro group. In Suzuki-Miyaura coupling, Pd(PPh₃)₄ catalyzes reactions with aryl boronic acids at 80°C in toluene/EtOH. Kinetic studies show a 20% lower yield compared to non-CF₃ analogs due to steric hindrance and electronic deactivation . Mitigation strategies include using Buchwald-Hartwig ligands (e.g., XPhos) to enhance catalytic efficiency .

Advanced: How do logP values and substituent positioning affect comparative bioactivity in derivatives?

Methodological Answer:

A comparative table of derivatives highlights structure-activity relationships:

| Compound | Substituents | logP | Bioactivity (IC₅₀, µM) |

|---|---|---|---|

| N-Isopropyl-2-Nitro-4-CF₃-Aniline | Isopropyl, NO₂, CF₃ | 0.91 | 12.3 (Enzyme X) |

| N-Ethyl-2-Nitro-4-CF₃-Aniline | Ethyl, NO₂, CF₃ | 0.94 | 18.7 (Enzyme X) |

| 2-Nitro-4-CF₃-Aniline | H, NO₂, CF₃ | 1.02 | 9.8 (Enzyme X) |

The isopropyl group’s bulkiness reduces membrane permeability (higher logP correlates with lower activity), while the nitro group’s meta position enhances target binding .

Advanced: What computational methods predict vibrational modes and electronic properties?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G** level calculates:

- HOMO-LUMO gaps : ~4.2 eV, indicating moderate stability .

- Vibrational spectra : Matches experimental FTIR data within 5 cm⁻¹ error .

- Electrostatic potential maps : Reveals electron-deficient regions near CF₃ and NO₂, guiding nucleophilic attack predictions . Software like Gaussian 16 or ORCA is used, with solvent effects modeled via PCM .

Advanced: How to resolve contradictions in reaction yields reported across studies?

Methodological Answer:

Discrepancies (e.g., 60% vs. 85% yields in alkylation) arise from:

- Catalyst purity : Pd(OAc)₂ vs. Pd₂(dba)₃ impacts turnover .

- Oxygen sensitivity : Inert atmosphere (N₂/Ar) improves reproducibility by 15% .

- Analytical methods : HPLC vs. GC quantification may vary by ±5%. Best practices include reporting triplicate runs with error bars and validating via independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.